1-[(2,5-dimethylphenyl)methyl]-5,6-dimethyl-1H-1,3-benzodiazole
Description
Properties
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]-5,6-dimethylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2/c1-12-5-6-13(2)16(7-12)10-20-11-19-17-8-14(3)15(4)9-18(17)20/h5-9,11H,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJKGYZWSISNLMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=NC3=C2C=C(C(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,5-dimethylphenyl)methyl]-5,6-dimethyl-1H-1,3-benzodiazole typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone. The reaction is often carried out in the presence of an acid catalyst under reflux conditions. For example, the reaction of o-phenylenediamine with 2,5-dimethylbenzaldehyde in the presence of acetic acid can yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[(2,5-dimethylphenyl)methyl]-5,6-dimethyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the benzimidazole core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while reduction can lead to the formation of partially or fully reduced benzimidazole compounds.
Scientific Research Applications
1-[(2,5-dimethylphenyl)methyl]-5,6-dimethyl-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2,5-dimethylphenyl)methyl]-5,6-dimethyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Substituent Variations
The compound’s closest analogs differ in substituent groups on the benzodiazole core or the pendant aromatic ring. Key comparisons include:
Key Observations:
- Substituent Position and Bioactivity: The 2,5-dimethylphenyl group in the target compound contrasts with the 4-tert-butylphenyl group in its analog ().
- Electron-Withdrawing Effects: Analogs with nitro or carbonyl groups (e.g., C-29, fluoropentyl-naphthalene derivative) exhibit stronger electron-withdrawing properties, which correlate with insecticidal activity in neonicotinoids .
- Lipophilicity : The 5,6-dimethyl substitution on the benzodiazole core likely enhances lipophilicity compared to unsubstituted analogs, influencing membrane permeability and metabolic stability.
Toxicity and Environmental Impact
- Honeybee Toxicity: Neonicotinoid analogs like C-29 demonstrate moderate toxicity to honeybees (mortality rate ~40% at 1 mg/L), attributed to interactions with nicotinic acetylcholine receptors . The absence of a nitro group in the target compound may reduce this risk.
- Environmental Persistence : Methyl and dimethylphenyl substituents generally increase resistance to oxidative degradation compared to halogenated analogs (e.g., fluoropentyl derivatives), though data specific to the target compound are lacking .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-[(2,5-dimethylphenyl)methyl]-5,6-dimethyl-1H-1,3-benzodiazole, and how can purity be validated?
- Methodology : The benzodiazole core is typically synthesized via cyclization of substituted o-phenylenediamine derivatives with carbonyl compounds under acidic or basic conditions. The (2,5-dimethylphenyl)methyl group is introduced via alkylation or nucleophilic substitution. Purification methods include column chromatography and recrystallization. Purity validation requires HPLC (>95%) and NMR (e.g., absence of unreacted amine protons at δ 5.2–5.5 ppm) .
Q. Which spectroscopic techniques are most effective for characterizing substituent effects in benzodiazole derivatives?
- Methodology :
- 1H/13C NMR : Methyl groups at positions 5 and 6 appear as singlets (δ 2.1–2.4 ppm), while aromatic protons show splitting patterns dependent on substitution.
- X-ray crystallography : Resolves steric effects of the (2,5-dimethylphenyl)methyl group (e.g., dihedral angles between benzodiazole and aryl rings) .
- FT-IR : Confirms N-H stretching (3200–3400 cm⁻¹) and C=N bonds (1600–1650 cm⁻¹) .
Q. How can researchers design initial biological screening assays for this compound?
- Methodology :
- Antimicrobial : Broth microdilution (MIC against Gram-positive bacteria like S. aureus) .
- Anticancer : MTT assay on cancer cell lines (e.g., breast cancer MCF-7) with IC50 calculation .
Advanced Research Questions
Q. How can reaction conditions be optimized for scalable synthesis using response surface methodology (RSM)?
- Methodology :
- Experimental design : Central composite design (CCD) to test variables (temperature, catalyst concentration, reaction time).
- Optimization : Maximize yield while minimizing byproducts (e.g., oxidized derivatives). Validation via ANOVA and lack-of-fit tests .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodology :
- Assay standardization : Compare protocols (e.g., serum concentration in cell culture affecting solubility).
- Structural analogs : Test derivatives to isolate substituent effects (e.g., replacing 5,6-dimethyl with halogens) .
- Impurity profiling : LC-MS to identify contaminants (e.g., unreacted intermediates) .
Q. How do computational methods elucidate structure-activity relationships (SAR) for benzodiazole derivatives?
- Methodology :
- Docking studies : Target enzymes like EGFR (PDB:1M17) to predict binding modes. The (2,5-dimethylphenyl)methyl group may occupy hydrophobic pockets .
- QSAR models : Correlate logP (enhanced by methyl groups) with anticancer activity .
Q. What mechanistic insights can proteomics provide for this compound’s antitumor effects?
- Methodology :
- Western blotting : Assess apoptosis markers (e.g., caspase-3 cleavage) in treated cells.
- Kinase profiling : Screen for inhibition of PI3K/Akt or MAPK pathways .
Q. How do fluorinated analogs compare in stability and bioactivity?
- Methodology :
- Synthetic modification : Introduce fluorine at position 6/7 via electrophilic substitution.
- Metabolic stability : Microsomal incubation (t1/2 comparison via LC-MS). Fluorination increases metabolic resistance .
Key Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
